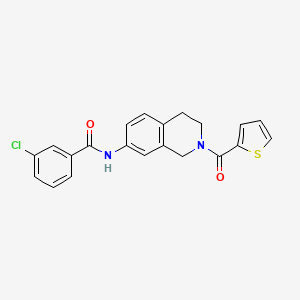
3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H17ClN2O2S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antituberculosis, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₃ClN₂O₂S
- Molecular Weight : 304.79 g/mol
- Structural Features :
- A chloro group attached to a benzamide moiety.
- A thiophene-2-carbonyl group linked to a tetrahydroisoquinoline structure.
Antibacterial Activity
Research indicates that derivatives of thiophene and isoquinoline exhibit significant antibacterial properties. In a study evaluating various compounds, it was found that certain derivatives demonstrated activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC ranging from 40 to 50 µg/mL against tested organisms, comparable to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 3-chloro-N-(...) | E. coli | 40 | 29 |
| 3-chloro-N-(...) | S. aureus | 50 | 24 |
Antituberculosis Activity
The compound's potential as an antituberculosis agent has also been explored. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, with the following notable findings:
- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of M. tuberculosis growth.
| Compound | Strain Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-chloro-N-(...) | M. tuberculosis H37Ra | 7.05 | >128 |
This suggests that the compound selectively inhibits M. tuberculosis without significant toxicity to mammalian cells .
Anticancer Activity
The anticancer properties of the compound have been evaluated in various cancer cell lines. A study indicated that it effectively induces apoptosis in cancer cells:
- Cell Viability : The compound caused a progressive decline in cell viability at increasing concentrations.
| Cell Line | IC50 (µM) | LDH Release (U/L) |
|---|---|---|
| MCF-7 | 225 | Control: 85.35 |
| Treated: 521.77 |
This data indicates that the compound may promote cell death through mechanisms involving lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis of Thiophene Derivatives :
- Structure-Activity Relationship (SAR) :
属性
IUPAC Name |
3-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWNGQHPYKLHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














